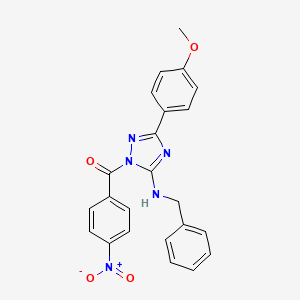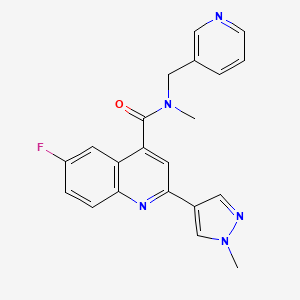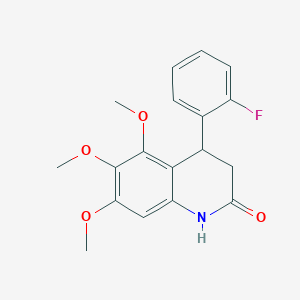![molecular formula C16H20N2O2S B4189906 N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide](/img/structure/B4189906.png)
N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide
Übersicht
Beschreibung
N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide, also known as ML-7, is a small molecule that has been extensively studied in the field of biochemistry and pharmacology. This compound was first synthesized in the 1990s and has since been used in a variety of scientific research applications. In
Wirkmechanismus
N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide inhibits the activity of MLCK by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating myosin light chains, which are necessary for the contraction of smooth muscle cells. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has also been shown to inhibit the activity of other kinases, such as protein kinase C and Rho-associated kinase.
Biochemical and Physiological Effects:
N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide can inhibit cell migration and cytokinesis by preventing the formation of actin filaments. In vivo studies have shown that N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide can reduce the contraction of smooth muscle cells and lower blood pressure in animal models of hypertension. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and inhibit the activity of enzymes. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide is also relatively stable and can be stored for long periods of time. However, N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has some limitations for use in lab experiments. It is a non-specific kinase inhibitor and can inhibit the activity of other kinases besides MLCK. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide can also have off-target effects on other cellular processes, such as cell proliferation and apoptosis.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide. One direction is to develop more specific inhibitors of MLCK that can selectively target smooth muscle cells. Another direction is to study the role of N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide in other cellular processes, such as cell proliferation and apoptosis. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has also been shown to have potential therapeutic applications for diseases such as asthma, hypertension, and cancer, and further research is needed to explore these applications.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has been used in a variety of scientific research applications, including studies on cell migration, cytokinesis, and smooth muscle contraction. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide is a potent inhibitor of myosin light chain kinase (MLCK), which is an enzyme that regulates the contraction of smooth muscle cells. By inhibiting MLCK, N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide can prevent the contraction of smooth muscle cells and reduce the symptoms of various diseases, such as asthma and hypertension.
Eigenschaften
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-12-21(19,20)18-16-6-4-14(5-7-16)13-15-8-10-17-11-9-15/h4-11,18H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUAOFNLPVKIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyridin-4-ylmethyl)phenyl]butane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-benzyl-1-piperidinyl)carbonyl]-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4189823.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B4189837.png)

![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4189858.png)

![dimethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]terephthalate](/img/structure/B4189871.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]alaninamide](/img/structure/B4189874.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4189888.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4189896.png)
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189902.png)

![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4189912.png)

